N-(2-phenoxyphenyl)acetamide
Overview
Description
N-(2-Phenoxyphenyl)acetamide is an organic compound with the molecular formula C14H13NO2 It is characterized by the presence of a phenoxy group attached to the phenyl ring of an acetamide moiety
Mechanism of Action
Target of Action
N-(2-phenoxyphenyl)acetamide is a synthetic compound that has been studied for its fungicidal activities The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Studies on similar compounds suggest that they may interact with their targets to inhibit certain biological processes, leading to their fungicidal activity . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
It’s known that similar compounds can interfere with various biochemical pathways, leading to their fungicidal effects
Result of Action
It has been suggested that similar compounds may exert their effects by inhibiting certain biological processes, leading to their fungicidal activity . More research is needed to understand the specific molecular and cellular effects of this compound.
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Phenoxyphenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-phenoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acetamide derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(2-Phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed:
Oxidation: Phenoxy acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has indicated its potential as a lead compound for the development of new pharmaceuticals.
Comparison with Similar Compounds
- N-(4-Phenoxyphenyl)acetamide
- N-(2-Phenoxyphenyl)propionamide
- N-(2-Phenoxyphenyl)butyramide
These comparisons highlight the uniqueness of N-(2-phenoxyphenyl)acetamide in terms of its specific structural features and resultant properties.
Properties
IUPAC Name |
N-(2-phenoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11(16)15-13-9-5-6-10-14(13)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWIUUISIFXUPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877474 | |
Record name | 2-Phenoxyacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24792800 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
143359-96-0 | |
Record name | 2-Phenoxyacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the N-(2-phenoxyphenyl)acetamide derivative, N-(2,5-Dimethoxybenzyl)-2-18F-fluoro-N-(2-phenoxyphenyl)acetamide (18F-PBR06), help visualize microglial activation in Alzheimer's disease?
A1: 18F-PBR06 binds to the translocator protein (TSPO) [, ], also known as the 18 kDa translocator protein, which is overexpressed in activated microglia. Microglia, the resident immune cells of the brain, become activated in response to amyloid plaques and tau tangles, the hallmarks of Alzheimer's disease. By using Positron Emission Tomography (PET) imaging with 18F-PBR06, researchers can visualize and quantify the distribution of activated microglia in the brains of living subjects, offering insights into the progression of the disease.
Q2: What are the advantages of using 18F-PBR06 for imaging TSPO in Alzheimer's disease compared to other methods?
A2: 18F-PBR06 offers several advantages for imaging TSPO:
- High Sensitivity: 18F-PBR06 exhibits high affinity for TSPO, enabling the detection of even subtle changes in microglial activation [, ].
- In Vivo Imaging: PET imaging with 18F-PBR06 allows researchers to study microglial activation in living subjects, providing a dynamic view of disease progression [, ]. This is in contrast to methods like immunohistochemistry, which require post-mortem tissue analysis.
- Quantitative Data: PET imaging provides quantifiable data on 18F-PBR06 uptake, allowing for objective comparisons between different groups or time points [].
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